molecular formula C12H14N2O5 B7339967 (2R,3S)-3-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]oxolane-2-carboxylic acid

(2R,3S)-3-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]oxolane-2-carboxylic acid

Cat. No.: B7339967
M. Wt: 266.25 g/mol
InChI Key: AFYRWLIMOZOSJV-OIBJUYFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]oxolane-2-carboxylic acid, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that plays a role in regulating several cellular processes, including cell growth, differentiation, and apoptosis. CX-4945 has shown promising results in preclinical studies as an anti-cancer agent and is currently being evaluated in clinical trials.

Mechanism of Action

(2R,3S)-3-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]oxolane-2-carboxylic acid targets the ATP-binding site of CK2, inhibiting its kinase activity. This results in the downregulation of several downstream signaling pathways that are involved in cell growth and survival. CK2 inhibition by this compound has been shown to induce apoptosis and inhibit tumor growth in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to inhibit angiogenesis, reduce inflammation, and modulate the immune response. This compound has also been shown to have neuroprotective effects in preclinical studies.

Advantages and Limitations for Lab Experiments

(2R,3S)-3-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]oxolane-2-carboxylic acid has several advantages and limitations for lab experiments. Its specificity for CK2 makes it a valuable tool for studying the role of CK2 in various cellular processes. However, its potency and selectivity can also make it difficult to interpret its effects in complex cellular systems. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of (2R,3S)-3-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]oxolane-2-carboxylic acid. One area of interest is the development of this compound as a combination therapy with other chemotherapeutic agents. Another area of interest is the exploration of this compound as a potential therapy for non-cancer indications, such as neurodegenerative diseases. Additionally, further studies are needed to elucidate the downstream signaling pathways affected by CK2 inhibition by this compound.

Synthesis Methods

(2R,3S)-3-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]oxolane-2-carboxylic acid is synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis starts with the preparation of 5-cyclopropyl-1,2-oxazole-3-carboxylic acid, which is then converted to the corresponding acid chloride. This is then coupled with (R)-3-amino-2-hydroxybutyric acid to form the oxolane ring. The resulting compound is then protected with a tert-butyl group and subjected to a series of deprotection and coupling reactions to yield this compound.

Scientific Research Applications

(2R,3S)-3-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]oxolane-2-carboxylic acid has been extensively studied as an anti-cancer agent. CK2 is overexpressed in several types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. This compound has shown promising results in preclinical studies as a single agent and in combination with other chemotherapeutic agents. It is currently being evaluated in clinical trials for the treatment of various types of cancer, including multiple myeloma, breast cancer, and pancreatic cancer.

Properties

IUPAC Name

(2R,3S)-3-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]oxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c15-11(8-5-9(19-14-8)6-1-2-6)13-7-3-4-18-10(7)12(16)17/h5-7,10H,1-4H2,(H,13,15)(H,16,17)/t7-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYRWLIMOZOSJV-OIBJUYFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3CCOC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@H]1NC(=O)C2=NOC(=C2)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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